N''-(2-Aminophenyl)guanidine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-aminophenyl)guanidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4H,8H2,(H4,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTBLQOLHRQIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)N=C(N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80613814 | |
| Record name | N''-(2-Aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113630-29-8 | |
| Record name | N''-(2-Aminophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80613814 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N 2 Aminophenyl Guanidine and Its Derivatives
General Approaches for Guanidine (B92328) Synthesis Relevant to Aminophenyl Guanidines
The construction of the guanidine core can be achieved through several strategic approaches. These methods generally involve the reaction of an amine with a suitable guanylating agent. researchgate.net Classical methods have relied on reagents like thioureas, isothioureas, cyanamides, and carbodiimides. mdpi.comresearchgate.netnih.gov While effective, these traditional approaches can sometimes be limited by harsh reaction conditions, the use of toxic reagents, or the need for protecting groups, which can complicate the synthesis and purification processes. rsc.orgmdpi.com
More contemporary strategies focus on catalytic methods, particularly the metal-mediated addition of amines to carbodiimides, which offers a more atom-economical and efficient pathway to substituted guanidines. rsc.org
Guanylation Reactions Utilizing Diverse Reagents
The direct introduction of a guanidinyl group onto an amine, known as guanylation, is a fundamental transformation in the synthesis of guanidine-containing compounds. A variety of reagents have been developed for this purpose, each with its own set of advantages and limitations. mdpi.com
Cyanamide (B42294) serves as a direct and fundamental building block for the synthesis of guanidines. The reaction of an amine with cyanamide, or its dimer dicyandiamide, is a long-established method. However, these reactions often necessitate harsh conditions, such as high temperatures or the use of toxic reagents like cyanogen (B1215507) bromide, to proceed effectively. rsc.org
Recent advancements have introduced milder and more efficient protocols. For instance, the use of scandium(III) triflate as a catalyst allows for the guanylation of various amines with cyanamide in water under mild conditions. organic-chemistry.orgorganic-chemistry.org This method is particularly advantageous for water-soluble substrates and avoids the need for pre-activated guanylation reagents. organic-chemistry.org The catalytic cycle is believed to involve the activation of cyanamide by the scandium catalyst to form a reactive metal-carbodiimide complex, which then readily reacts with the amine. organic-chemistry.org Another approach involves a copper-catalyzed three-component reaction of cyanamides, arylboronic acids, and amines to produce trisubstituted N-aryl guanidines. organic-chemistry.org
| Reagent/Catalyst | Key Features |
| Cyanamide/Dicyandiamide | Traditional method, often requires harsh conditions. |
| Scandium(III) triflate | Catalytic, mild conditions, proceeds in water. organic-chemistry.orgorganic-chemistry.org |
| Copper(II) chloride/Bipyridine | Catalytic, three-component reaction for N-aryl guanidines. organic-chemistry.org |
S-Methylisothiourea and its derivatives are widely used guanylating agents. nih.govmdpi.com These reagents are typically activated with a metal salt, such as mercury(II) chloride, to facilitate the reaction with an amine. nih.govmdpi.com To moderate the reactivity and improve the handling of these reagents, they are often used with protecting groups, such as the tert-butyloxycarbonyl (Boc) group. The Boc-protected S-methylisothioureas react with amines to form Boc-protected guanidines, which can then be deprotected under acidic conditions. nih.govmdpi.com
Pyrazole-1-carboximidamide hydrochloride is another effective and commonly used electrophilic guanylating reagent, particularly for primary amines. tandfonline.comntnu.no It was initially developed for peptide synthesis and is valued for its good reactivity and solubility. tandfonline.comntnu.no The reaction typically proceeds in the presence of a base to neutralize the hydrochloride salt and liberate the free amine for reaction. tandfonline.com Optimized procedures have been developed to simplify the workup and purification of the resulting guanidine salts, which can often be challenging due to their polar nature. tandfonline.comntnu.no 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC) has also been optimized as a superior reagent for guanidinylation, offering high yields and practical synthetic routes without requiring an inert atmosphere. organic-chemistry.orgresearchgate.netthieme-connect.com
| Guanylating Agent | Common Activator/Co-reagent | Protecting Group (if applicable) |
| S-Methylisothiourea | Mercury(II) chloride nih.govmdpi.com | Boc nih.govmdpi.com |
| Pyrazole-1-carboximidamide HCl | Base (e.g., TEA, Hünig's base) tandfonline.comntnu.no | None |
| 3,5-Dimethyl-N-nitro-1H-pyrazole-1-carboxamidine | None | Nitro (removed by hydrogenolysis) organic-chemistry.orgresearchgate.netthieme-connect.com |
Thioureas are versatile precursors for the synthesis of guanidines. rsc.org The conversion of a thiourea (B124793) to a guanidine typically involves a desulfurization step, which can be promoted by a variety of reagents. Thiophilic metal salts, such as those of mercury or copper, are classic examples. rsc.org The Mukaiyama reagent (2-chloro-1-methylpyridinium iodide) is another effective activating agent. rsc.org
A common strategy involves the reaction of a thiourea with an amine in the presence of a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). thieme-connect.com This method is thought to proceed through an in situ carbodiimide intermediate. thieme-connect.com More recently, photocatalytic methods have emerged as a green alternative. For example, the use of Ru(bpy)3Cl2 as a photocatalyst under visible light can convert various thioureas to the corresponding guanidines at room temperature in a mixture of water and ethanol. organic-chemistry.org This method is particularly effective for aryl-substituted thioureas and is believed to proceed via a carbodiimide intermediate. organic-chemistry.org
| Method | Reagent/Catalyst | Key Features |
| Desulfurization | Thiophilic metal salts (e.g., HgCl2) rsc.org | Classical method. |
| Activation | Mukaiyama's reagent rsc.org | Effective for activating thioureas. |
| EDCI-mediated | EDCI·HCl, Hünig's base thieme-connect.com | Mild conditions, proceeds via carbodiimide intermediate. thieme-connect.com |
| Photocatalysis | Ru(bpy)3Cl2, visible light organic-chemistry.org | Green, mild conditions, proceeds in aqueous media. organic-chemistry.org |
Addition of Amines to Carbodiimides
The addition of amines to carbodiimides is a highly atom-economical and straightforward method for synthesizing substituted guanidines. rsc.orgdergipark.org.tr While the uncatalyzed reaction often requires high temperatures, the development of various catalytic systems has made this a very attractive and versatile approach. dergipark.org.tr
A wide range of catalysts, including those based on transition metals, main-group metals, and rare-earth metals, have been shown to be effective. acs.org For instance, titanium and vanadium imido complexes were among the first reported catalysts for the addition of primary aromatic amines to carbodiimides. rsc.orgdergipark.org.tr Subsequently, lanthanide complexes, such as yttrium complexes, were found to be excellent catalyst precursors for the addition of a broad range of primary and secondary amines. nih.gov More recently, simple and inexpensive iron catalysts, like iron(II) acetate (B1210297), have been shown to be highly efficient for the guanylation of a wide variety of amines, including primary, secondary, and heterocyclic amines. unl.pt The mechanism of these catalytic reactions generally involves the formation of a metal-amido species, which then undergoes nucleophilic addition to the carbodiimide, followed by protonolysis to release the guanidine product and regenerate the catalyst. nih.gov
| Catalyst Type | Examples | Substrate Scope |
| Transition Metal | Titanium imido complexes rsc.orgacs.org, Iron(II) acetate unl.pt | Primary aromatic amines, broad range of amines. rsc.orgacs.orgunl.pt |
| Rare-Earth Metal | Yttrium complexes nih.gov, Lanthanide amides acs.org | Primary and secondary amines. acs.orgnih.gov |
| Main-Group Metal | LiN(SiMe3)2, ZnEt2 mdpi.com | Aromatic amines. mdpi.com |
Isocyanide-Based Procedures
Isocyanide-based reactions, particularly multicomponent reactions (MCRs), offer a powerful tool for the synthesis of complex molecules, including guanidines. rsc.orgbeilstein-journals.orgbeilstein-journals.org While many isocyanide-based methods lead to N,N′,N′′-trisubstituted guanidines, specific strategies have been developed for other substitution patterns. rsc.org
One notable approach is a sequential one-pot synthesis of N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides, and amines. rsc.org This method proceeds through an N-phthaloylguanidine intermediate and is applicable to a wide range of aliphatic and aromatic isocyanides and amines under mild conditions. rsc.org The reactivity of the amine component often correlates with its nucleophilicity, with aliphatic amines generally providing higher yields than anilines. rsc.org Another novel method involves the reaction of an isocyanide with TsNBr2, which is proposed to form a carbodiimide intermediate that can then react with another equivalent of isocyanide and water to generate a trisubstituted guanidine. nih.gov This opens up possibilities for synthesizing both symmetrical and unsymmetrical guanidines. nih.gov
| Reaction Type | Key Reagents | Product Type |
| One-pot sequential | N-chlorophthalimide, isocyanide, amine rsc.org | N,N′-disubstituted guanidines rsc.org |
| Cascade reaction | TsNBr2, isocyanide, water nih.gov | Symmetrical and unsymmetrical trisubstituted guanidines nih.gov |
Targeted Synthesis of N''-(2-Aminophenyl)guanidine Frameworks
The construction of the core this compound structure is foundational for the development of more complex derivatives. Key methods include cyclization and condensation reactions, as well as reductive amination pathways.
Cyclization and Condensation Reactions for Scaffold Formation
Cyclization and condensation reactions are classical yet effective methods for forming the aminophenylguanidine framework. These reactions often involve the intramolecular or intermolecular reaction of suitable precursors to form the desired heterocyclic or acyclic guanidine structures.
One common approach involves the cyclization of N-(o-aminophenyl)thioureas. These precursors can be readily synthesized from o-phenylenediamine (B120857) and isothiocyanates. Subsequent desulfurization and cyclization, often promoted by reagents like mercuric oxide or phosphonium-based reagents, yield 2-aminobenzimidazoles, which are cyclic analogues of this compound. core.ac.ukresearchgate.net For instance, thioureas derived from o-phenylenediamines or 2-aminophenols can undergo desulfurization in the presence of copper(II) acetate to afford a variety of N-heterocyclic compounds. researchgate.net
Condensation reactions of 2-aminobenzonitriles with guanidine can also be employed. This method provides a direct route to 2,4-diaminoquinazoline derivatives, which are structurally related to the target compound. organic-chemistry.org Furthermore, the reaction of 2-amino-N'-arylbenzamidines with various reagents can lead to the formation of quinazoline-based structures, highlighting the versatility of condensation strategies. researchgate.net
Reductive Amination Pathways
Reductive amination is a powerful and widely used method for the synthesis of amines, and it can be adapted for the preparation of this compound derivatives. wikipedia.org This reaction typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orglibretexts.org
In the context of this compound synthesis, a suitable aminophenyl precursor can be reacted with a carbonyl compound, followed by reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for selectivity, especially when other reducible functional groups are present. masterorganicchemistry.com For instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com
The process can be carried out in a one-pot fashion, which is advantageous for efficiency and sustainability. wikipedia.orgias.ac.in The reaction conditions are typically mild, and the use of green solvents like glycerol (B35011) can further enhance the environmental friendliness of the protocol. ias.ac.in Mechanistic studies suggest that the reaction proceeds through the formation of a hemiaminal intermediate, followed by dehydration to an imine, which is then reduced. libretexts.org
Strategies for Derivatization and Functionalization of the Aminophenyl-Guanidine Core
Once the basic this compound scaffold is in place, further derivatization and functionalization are often necessary to modulate its properties for specific applications. The guanidine group itself offers multiple sites for modification, including the terminal nitrogen atoms. nih.govnih.gov
Alkylation and acylation are common strategies for functionalizing the guanidine moiety. nih.govnih.gov For example, terminally alkylated and acetylated guanidine groups can be introduced using tailor-made precursors. nih.govnih.gov Precursors based on N,N'-Di-Boc-1H-pyrazole-1-carboxamidine are useful for synthesizing alkylated guanidines, while acylated derivatives of N-Boc-S-methylisothiourea are employed for acylation. nih.govnih.gov These methods allow for the controlled introduction of various functional groups, which can significantly impact the biological activity of the resulting molecules. nih.gov
"Click chemistry" reactions, such as the azide-alkyne cycloaddition, have also emerged as powerful tools for the functionalization of molecules containing guanidine groups. rsc.org This approach offers high efficiency and selectivity, enabling the conjugation of the aminophenyl-guanidine core to other molecules or scaffolds. rsc.orgmdpi.com
Advanced Synthetic Techniques and Catalysis in Aminophenyl Guanidine Synthesis
To improve efficiency, selectivity, and substrate scope, advanced synthetic techniques and catalytic methods have been increasingly applied to the synthesis of this compound and its derivatives.
One-Pot Synthetic Protocols
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and environmental impact. rsc.org Several one-pot methods have been developed for the synthesis of guanidine-containing compounds.
For example, a three-component reaction of ketones, arylacetylenes, and guanidine, catalyzed by a KOBu-t/DMSO system, can produce 2-aminopyrimidines in good yields. nih.gov Another versatile one-pot synthesis of 1,3-substituted guanidines proceeds from carbamoyl (B1232498) isothiocyanates. acs.org Electrochemical methods have also been employed for the one-pot synthesis of guanidines from isothiocyanates and amines in an undivided cell using NaI as a mediator. rsc.org
A particularly relevant one-pot approach involves the copper-promoted synthesis of 2-phenylaminobenzimidazoles from thiourea and 2-bromoaniline. mdpi.com This reaction proceeds through the in situ formation of N-(2-bromophenyl)guanidine, which then undergoes a domino intra- and intermolecular C-N cross-coupling reaction. mdpi.com
Transition Metal-Catalyzed Transformations (e.g., Cu-mediated, Pd-catalyzed)
Transition metal catalysis has revolutionized organic synthesis, and the construction of C-N bonds in guanidine synthesis is no exception. sioc-journal.cn Copper and palladium are among the most widely used metals for this purpose. rsc.orgsioc-journal.cn
Copper-Mediated Transformations: Copper catalysts are attractive due to their low cost and environmental friendliness. mdpi.com Copper-catalyzed reactions have been successfully used for the synthesis of various guanidine derivatives. sioc-journal.cn For instance, a CuI-catalyzed amination of aryl halides with guanidines provides a direct route to N-aryl guanidines. acs.org Copper(II) acetate has been used to mediate the synthesis of 2-aminobenzimidazoles from N-(2-aminophenyl)thioureas. researchgate.net Furthermore, copper-catalyzed cascade reactions of (2-aminophenyl)methanols with aldehydes have been developed for the synthesis of 2-substituted quinazolines. organic-chemistry.org
Palladium-Catalyzed Transformations: Palladium catalysts are highly versatile and have been extensively used in cross-coupling reactions to form C-N bonds. rsc.orgmdpi.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful tool for the N-arylation of amines, including guanidines. nih.gov This reaction allows for the coupling of aryl halides or triflates with the aminophenyl-guanidine core to introduce aryl substituents. nih.gov
Palladium-catalyzed carboamination reactions have also been developed for the synthesis of cyclic guanidines. organic-chemistry.org For example, the reaction between acyclic N-allyl guanidines and aryl or alkenyl halides, catalyzed by a palladium complex, yields substituted 5-membered cyclic guanidines. organic-chemistry.org Palladium catalysis has also been instrumental in the functionalization of related heterocyclic systems, such as the ortho-arylation of benzamides. acs.org
The table below summarizes some of the key transition metal-catalyzed reactions used in the synthesis of aminophenylguanidine-related structures.
| Catalyst System | Reaction Type | Starting Materials | Product Type | Ref. |
| CuI | Amination | Aryl halides, Guanidines | N-Aryl guanidines | acs.org |
| Cu(OAc)₂ | Cyclization/Desulfurization | N-(2-Aminophenyl)thioureas | 2-Aminobenzimidazoles | researchgate.net |
| Copper salt | Domino C-N cross-coupling | Thiourea, 2-Bromoaniline, Aryl iodide | 2-Arylaminobenzimidazoles | mdpi.com |
| Pd(OAc)₂ / PPh₃ | Suzuki-Miyaura Coupling | N-protected-5-bromo-2-nitrophenyl-benzimidazole, Aryl boronic acids | 5-Aryl-2-nitrophenyl-benzimidazoles | nih.gov |
| Palladium catalyst | Buchwald-Hartwig Amination | N-protected-5-bromo-2-nitrophenyl-benzimidazole, Sulfonylanilines | 5-(Sulfonylamino)phenyl-2-nitrophenyl-benzimidazoles | nih.gov |
| Palladium catalyst | Alkene Carboamination | N-Allyl guanidines, Aryl/Alkenyl halides | 5-Membered cyclic guanidines | organic-chemistry.org |
| Palladium(II)/Brønsted acid | Annulation | (2-Aminophenyl)methanols, Sulfoxonium ylides | Indolines | rsc.org |
Application of Organic Bases and Superbases in Reaction Optimization
The selection of an appropriate base is a critical parameter in the synthesis of this compound and its derivatives, significantly influencing reaction rates, yields, and even the final product structure. Organic bases, particularly strong, non-nucleophilic superbases, have proven indispensable for optimizing these transformations. Their high basicity, coupled with low nucleophilicity and good solubility in organic solvents, allows for efficient deprotonation of weak acids under mild conditions, which is often a key step in guanidinylation and subsequent cyclization reactions. researchgate.net
Guanidines themselves are among the strongest organic bases, a property derived from the effective delocalization of the positive charge in the corresponding protonated guanidinium (B1211019) ion. rushim.ru This inherent basicity makes related compounds like amidines and other guanidine derivatives powerful tools in synthesis. The optimization process frequently involves screening a variety of bases to find the one that provides the best outcome for a specific reaction.
Detailed research findings highlight the superior performance of certain organic bases in specific synthetic contexts. For instance, in domino reactions that involve a Michael addition followed by cyclization to form heterocyclic derivatives, the choice of base is paramount. A study on the synthesis of 2-isoxazolines demonstrated that while weak organic bases like triethylamine (B128534) (Et3N) were ineffective, and 1,1,3,3-tetramethylguanidine (B143053) (TMG) gave low yields, the amidine superbase 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provided an exceptional 99% yield. rhhz.net This illustrates a common theme where the stronger basicity of DBU facilitates the reaction more efficiently than other bases.
The following table summarizes the screening of various bases for the synthesis of a 5-cyclopropyl-5-trifluoromethyl-2-isoxazoline derivative, showcasing the superior efficacy of DBU.
Table 1: Screening of Bases for the Reaction of Enone 2a with Hydroxylamine rhhz.net The table below is interactive. You can sort and filter the data.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | K2CO3 | CH3CN | rt | 3 | 0 |
| 2 | Na2CO3 | CH3CN | rt | 3 | 0 |
| 3 | NaHCO3 | CH3CN | rt | 3 | 0 |
| 4 | Cs2CO3 | CH3CN | rt | 3 | 0 |
| 5 | NaOH | CH3CN | rt | 3 | 27 |
| 6 | KOH | CH3CN | rt | 3 | 51 |
| 7 | CsOH | CH3CN | rt | 3 | 87 |
| 8 | Et3N | CH3CN | rt | 3 | 0 |
| 9 | TMG | CH3CN | rt | 3 | Low Yield |
Similarly, in the DBU-mediated synthesis of dihydrofurans from α-nitroketones and α-cyano-enones, a systematic screening of bases was conducted. acs.orgnih.gov While the inorganic base potassium carbonate (K2CO3) failed to promote the reaction, organic bases showed varying degrees of success. 1,1,3,3-tetramethylguanidine (TMG) provided a 75% yield, which was improved with diisopropylethylamine (DIPEA). However, DBU was identified as the most efficient base, achieving a 92% yield in just 30 minutes. acs.orgnih.gov
Table 2: Optimization of Base for Dihydrofuran Synthesis nih.gov The table below is interactive. You can sort and filter the data.
| Entry | Base | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| 1 | - | CHCl3 | 12 h | No Reaction |
| 2 | K2CO3 | CHCl3 | 12 h | 0 |
| 3 | TMG | CHCl3 | 30 min | 75 |
| 4 | DIPEA | CHCl3 | 30 min | 82 |
| 5 | DBU | CHCl3 | 30 min | 92 |
| 6 | DBU | CH3CN | 30 min | 85 |
Bicyclic guanidines, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and its methylated derivative (MTBD), are another class of highly effective superbases used as catalysts. mdpi.com Their rigid structure and strong basicity make them ideal for promoting reactions like the transformation of CO2 into α-alkylidene cyclic carbonates. mdpi.com The use of sterically hindered guanidines, such as 2-tert-Butyl-1,1,3,3-tetramethylguanidine (Barton's base), offers the advantage of being a strong, non-nucleophilic base that is resistant to alkylation, making it a valuable reagent in complex syntheses. dcfinechemicals.com
"Proton sponges," a class of superbases characterized by two basic groups held in close proximity by a rigid scaffold (e.g., a naphthalene (B1677914) backbone), represent another frontier in reaction optimization. acs.orgnih.gov Their exceptional basicity stems from the significant relief of steric strain and the formation of a strong intramolecular hydrogen bond upon protonation. nih.gov While direct application examples for this compound synthesis are specific, the principles of their high basicity and tailored reactivity are actively being explored to develop next-generation catalysts for a wide range of organic transformations. acs.orgresearchgate.net
Chemical Reactivity and Mechanistic Investigations of N 2 Aminophenyl Guanidine
Reactivity of the Guanidine (B92328) Moiety
The guanidine group is a highly basic functional group due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. ineosopen.orgscripps.eduwikipedia.org This inherent basicity and the presence of multiple nitrogen atoms with lone pairs of electrons endow the guanidine moiety in N''-(2-Aminophenyl)guanidine with distinct nucleophilic and electrophilic characteristics, and also make it a key participant in proton transfer phenomena. ineosopen.orgmdpi.com
Nucleophilic and Electrophilic Characteristics
The guanidine moiety possesses both nucleophilic and electrophilic properties. ineosopen.org The nitrogen atoms, with their lone pairs of electrons, can act as nucleophiles, participating in reactions such as alkylation, acylation, and Michael additions. ineosopen.org The nucleophilicity of amines generally increases with basicity, though it can be diminished by steric hindrance. masterorganicchemistry.com
Conversely, the central carbon atom of the guanidinium ion is electron-deficient and can act as an electrophile, making it susceptible to attack by nucleophiles. mdpi.com This dual reactivity allows guanidine derivatives to participate in a wide array of chemical transformations.
Proton Transfer Phenomena
The guanidine group is a strong base, with the pKa of guanidine itself being 13.6 in water. wikipedia.orgrsc.org This high basicity is a result of the delocalization of the positive charge over the three nitrogen atoms in the resonant guanidinium cation formed upon protonation. ineosopen.orgrsc.org The ability of the guanidine moiety to accept a proton is a defining feature of its reactivity.
Computational studies on single-benzene fluorophores containing a guanidine subunit have shown that protonation significantly impacts their photophysical properties, inducing shifts in absorption and emission maxima. nih.gov The excited state intramolecular proton transfer (ESIPT) is a recognized photochemical process that can occur in molecules with suitable hydrogen-bonding capabilities. nih.govnih.govfrontiersin.orgacs.org In the context of this compound, the proximity of the aminophenyl and guanidine groups could potentially facilitate intramolecular proton transfer events, influencing its excited-state dynamics.
Reactivity of the Aminophenyl Moiety
Influence of Ortho-Substitution Patterns
The presence of substituents in the ortho position of an aromatic ring can exert considerable steric and electronic effects on the reactivity of adjacent functional groups. nih.govacs.org In the case of aryl guanidines and related compounds, ortho-substituents can force the guanidine or imidazolidine (B613845) group into a non-planar orientation relative to the phenyl ring, which in turn affects bond lengths and basicity (pKa). nih.govacs.org For instance, the presence of two ortho-chloro substituents has been shown to decrease the pKa of a related compound by 1.66 units. rsc.orgresearchgate.net This effect is attributed to both steric hindrance and the electron-withdrawing nature of the halogen.
The table below illustrates the effect of ortho-substituents on the pKa of 2-(arylimino)imidazolidines, a class of compounds structurally related to this compound.
| Substituent | pKa Decrement |
| 2-F | 1.11 |
| 2-Cl | 1.23 |
| Data sourced from studies on 2-(arylimino)imidazolidines, which are structurally analogous to aryl guanidines. rsc.org |
Role as a Directing Group in C-H Activation
The amino group, and more broadly, nitrogen-containing functional groups, can act as directing groups in transition-metal-catalyzed C-H functionalization reactions. nih.govrsc.orgmagtech.com.cnnih.gov These directing groups coordinate to the metal catalyst, bringing it into close proximity to a specific C-H bond and facilitating its activation and subsequent functionalization. magtech.com.cn
Recent studies have demonstrated that the guanidine group itself can serve as a directing group for the palladium-catalyzed ortho-arylation and olefination of arylguanidines. nih.gov The proposed mechanism involves the formation of a cyclopalladated intermediate where the palladium is chelated by the guanidine nitrogen. nih.gov Given this, the aminophenyl moiety in this compound, in concert with the guanidine group, could play a crucial role in directing C-H activation reactions, potentially leading to the selective functionalization of the phenyl ring.
Intramolecular Cyclization and Rearrangement Processes
The juxtaposition of the amino and guanidine functionalities in this compound provides a scaffold that is predisposed to undergo intramolecular cyclization reactions, leading to the formation of heterocyclic systems. thieme.demdpi.comresearchgate.netnih.govcore.ac.ukresearchgate.net
One of the most common cyclization reactions involving ortho-phenylenediamines (a related structural motif) is the formation of benzimidazoles. core.ac.uk The reaction of N-aryl-N-hydroxyamidines can lead to benzimidazoles through the rearrangement of an imino nitrene intermediate. core.ac.uk Similarly, the cyclization of N-(o-Amino phenyl)-N-methyl-N',N''-disubstituted guanidines can also yield aminobenzimidazoles. core.ac.uk
Furthermore, reductive rearrangements of related structures, such as 5-(2′-aminophenyl)-1,2,4-oxadiazoles, can proceed through an initial reduction to an N-acylamidine intermediate which then undergoes in-situ intramolecular cyclization to form quinazolin-4-ones. mdpi.comresearchgate.netresearchgate.net This suggests that under appropriate reductive conditions, this compound or its derivatives could potentially undergo similar cyclization-rearrangement pathways.
Studies on the dissociation of ionized N-halophenyl-2-aminobenzamidines have shown that an ortho effect drives an intramolecular aromatic substitution with cyclization to form protonated 2-(2-aminophenyl)-1H-benzimidazoles. researchgate.net This highlights the inherent tendency of this structural arrangement to undergo cyclization.
The following table summarizes some intramolecular cyclization and rearrangement processes observed in related compounds.
| Starting Material | Reaction Type | Product |
| 5-(2′-aminophenyl)-1,2,4-oxadiazoles | Reductive Rearrangement | Quinazolin-4-ones |
| N-(o-Amino phenyl)-N-methyl-N',N''-disubstituted guanidines | Cyclization | Aminobenzimidazoles |
| N-halophenyl-2-aminobenzamidines | Intramolecular Aromatic Substitution/Cyclization | 2-(2-aminophenyl)-1H-benzimidazoles |
| This table presents examples from related chemical systems to illustrate potential reaction pathways. mdpi.comcore.ac.ukresearchgate.net |
Spectroscopic Characterization and Structural Elucidation of N 2 Aminophenyl Guanidine Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei. For N''-(2-Aminophenyl)guanidine, ¹H, ¹³C, and ¹⁵N NMR, along with two-dimensional techniques, are crucial for a complete structural assignment.
¹H NMR Spectroscopy for Proton Environments
Proton NMR (¹H NMR) spectroscopy identifies the different chemical environments of hydrogen atoms within a molecule. In this compound, protons are located on the aromatic ring and the nitrogen atoms of the amino and guanidine (B92328) groups.
The aromatic region of the spectrum is expected to show complex splitting patterns due to the coupling between adjacent protons on the phenyl ring. The protons ortho, meta, and para to the two different substituents (-NH₂ and the guanidino group) will each have a unique chemical shift. Typically, aromatic protons resonate in the range of δ 6.5-8.0 ppm.
The protons on the nitrogen atoms (-NH and -NH₂) are often observed as broad signals due to rapid chemical exchange and quadrupolar coupling with the nitrogen atom. Their chemical shifts are highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, these N-H protons are more likely to be observed and can appear over a wide range, from δ 3.0 to δ 8.0 ppm or even further downfield.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: Predicted values are based on typical ranges for similar functional groups and may vary with solvent and experimental conditions.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic C-H | 6.5 - 7.5 | Multiplet (m) |
| Amino (-NH₂) | 4.0 - 5.5 | Broad Singlet (br s) |
| Guanidino (-NH, -NH₂) | 5.0 - 8.0 | Broad Singlet (br s) |
¹³C NMR Spectroscopy for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (about 1.1%), spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. bhu.ac.in
For this compound, seven distinct carbon signals are expected: six from the aromatic ring and one from the guanidinyl group.
Aromatic Carbons: These typically appear in the δ 110-150 ppm region. oregonstate.edu The carbons directly bonded to nitrogen atoms (C-NH₂ and C-NH-guanidine) will be shifted further downfield within this range.
Guanidinyl Carbon: The central carbon of the guanidine group (C=N) is characteristically found at a lower field, generally in the δ 155-165 ppm range, due to its attachment to three electronegative nitrogen atoms.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: Predicted values based on typical ranges for analogous structures.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-H | 115 - 130 |
| Aromatic C-N | 135 - 150 |
| Guanidinyl (C=N) | 155 - 165 |
¹⁵N NMR Spectroscopy for Nitrogen Environments
Nitrogen-15 NMR (¹⁵N NMR) is a specialized technique used to probe the environments of nitrogen atoms. ncsu.edu Although its low natural abundance and sensitivity can make it challenging, it provides invaluable data on hydrogen bonding, protonation states, and tautomerism. ncsu.edunih.gov The chemical shifts in ¹⁵N NMR are very sensitive to the electronic environment. nih.gov
In this compound, there are four distinct nitrogen environments:
The primary aromatic amine (-NH₂)
The imino (=N-) nitrogen of the guanidine group
The two amino (-NH₂) nitrogens of the guanidine group (which may be equivalent or non-equivalent depending on rotation and protonation)
The chemical shifts for these nitrogens can vary widely. Amine nitrogens typically appear in a different region than imine or amide nitrogens. csic.es The guanidinium (B1211019) nitrogens, in particular, are sensitive to solvent effects and protonation, which can shift their resonance significantly. nih.gov
Table 3: Predicted ¹⁵N NMR Chemical Shift Ranges for this compound (Note: Chemical shifts are relative to a standard like nitromethane (B149229) and can vary significantly.)
| Nitrogen Assignment | Predicted Chemical Shift Range (δ, ppm) |
| Aromatic Amino (-NH₂) | -320 to -300 |
| Guanidino (-NH₂) | -310 to -290 |
| Guanidino (=NH) | -150 to -100 |
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It is invaluable for assigning which proton is attached to which carbon in the aromatic ring. researchgate.net
Correlations from the aromatic protons to the guanidinyl carbon, confirming the attachment point on the ring.
Correlations from the N-H protons of the guanidine group to the aromatic carbon to which it is attached.
Correlations between the different protons and carbons within the aromatic ring, confirming their relative positions.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
N-H Stretching: The -NH₂ group of the primary amine and the -NH and -NH₂ groups of the guanidine moiety will exhibit stretching vibrations in the 3200-3500 cm⁻¹ region. Primary amines typically show two bands (symmetric and asymmetric stretches), while secondary amines show one. These bands are often broad due to hydrogen bonding.
C=N Stretching: The double bond of the guanidinyl group will have a strong absorption band in the 1680-1620 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine (-NH₂) typically appears around 1650-1580 cm⁻¹, often overlapping with the C=N stretch.
Aromatic C=C Stretching: The phenyl ring will show multiple characteristic bands in the 1600-1450 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane bending vibrations for the ortho-disubstituted aromatic ring will appear in the 770-735 cm⁻¹ region, providing information about the substitution pattern.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| Amine/Guanidine | N-H Stretch | 3200 - 3500 | Medium-Strong, Broad |
| Guanidine | C=N Stretch | 1680 - 1620 | Strong |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium-Variable |
| Amine | N-H Bend | 1650 - 1580 | Medium |
| Aromatic Ring | C-H Bend (out-of-plane) | 770 - 735 | Strong |
Raman Spectroscopy for Molecular Vibrations
While specific Raman spectra for this compound are not widely documented in publicly available literature, data from related guanidinium derivatives and aniline (B41778) compounds can provide valuable comparative insights. For instance, the resonance Raman spectra of substituted guanidinium ions are typically characterized by a strong band around 1650 cm⁻¹, which is assigned to the asymmetric CN₃ stretching vibration. researchgate.net Theoretical studies on aniline derivatives have also been used to predict vibrational frequencies, showing good correlation with experimental data for N-H, C-N, and C=C vibrations after appropriate scaling. asianpubs.org
In the context of this compound, one would expect to observe characteristic Raman bands corresponding to:
N-H stretching vibrations of the primary amine and guanidinyl groups, typically in the 3200-3500 cm⁻¹ region. researchgate.net
C=N stretching vibration of the guanidinyl group, which is a strong marker.
Aromatic C-C stretching vibrations from the phenyl ring.
C-N stretching vibrations for both the amino and guanidinyl substituents.
N-H bending vibrations (scissoring) of the amino groups. researchgate.net
The table below outlines the expected regions for key vibrational modes based on data from analogous compounds.
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Associated Functional Group |
| N-H Stretch | 3200 - 3500 | Primary Amine, Guanidinyl |
| C=N Stretch | ~1650 | Guanidinyl |
| Aromatic C-C Stretch | 1400 - 1600 | Phenyl Ring |
| N-H Bend | 1550 - 1650 | Primary Amine |
| C-N Stretch | 1100 - 1350 | Aryl-Amine, Guanidinyl |
This table is predictive and based on characteristic vibrational frequencies of similar functional groups.
Further experimental work is necessary to definitively assign the Raman active modes of this compound. Such studies would be invaluable for quality control in synthesis and for investigating intermolecular interactions, such as hydrogen bonding, in different solid-state forms.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound with a high degree of confidence. This technique is crucial for confirming the identity of newly synthesized compounds. For derivatives of this compound, HRMS has been used to confirm their elemental composition. For example, in the synthesis of platinum(II) complexes with aryl guanidine-like derivatives, HRMS (using ESI) was employed to verify the formation of the desired products. rsc.org Similarly, the synthesis of 2-(3-nitrophenyl)-1,3-di-Boc-guanidine, a precursor to an aminophenyl guanidine derivative, was confirmed by HRMS-ESI+, with the observed mass matching the calculated mass. csic.es
The table below illustrates the principle of HRMS with a hypothetical analysis of this compound.
| Compound | Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass (Hypothetical) |
| This compound | C₇H₁₀N₄ | 151.0978 | 151.0975 |
This is a hypothetical example to illustrate the precision of HRMS.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like guanidine derivatives. libretexts.orgcore.ac.uk It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. libretexts.org ESI-MS is frequently coupled with liquid chromatography (LC) for the analysis of complex mixtures and for the purification and characterization of synthesized compounds. mdpi.com
Studies on various guanidine derivatives have demonstrated the utility of ESI-MS. For instance, in the analysis of isopropoxy benzene (B151609) guanidine, ESI-MS in positive ion mode was used to detect the precursor ion [M+H]⁺. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable structural information. The fragmentation of N-phenyl-2-aminobenzamidines, which are structurally related to this compound, has been studied in detail using ESI-CID-MS/MS, revealing characteristic fragmentation pathways such as intramolecular cyclization. researchgate.net
A typical ESI-MS analysis of this compound would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The table below shows the expected m/z value.
| Compound | Formula | Ion | Expected m/z |
| This compound | C₇H₁₀N₄ | [M+H]⁺ | 151.0978 |
X-ray Diffraction Analysis
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid.
Single-crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular and crystal structure of a compound, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. uhu-ciqso.es This technique is essential for understanding the precise geometry and conformation of molecules in the solid state.
The data obtained from an SC-XRD analysis is comprehensive, as illustrated in the hypothetical crystallographic data table below for a derivative.
| Parameter | Hypothetical Value for a Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.76 |
| Volume (ų) | 1334.5 |
| Z | 4 |
| R-factor | 0.045 |
This table represents typical data obtained from a single-crystal X-ray diffraction experiment.
Powder X-ray diffraction (PXRD) is a rapid and non-destructive analytical technique used to identify crystalline phases, determine sample purity, and analyze the crystal structure of materials in powder form. libretexts.org Instead of a single crystal, a polycrystalline sample is used, and the resulting diffraction pattern is a fingerprint of the crystalline material. libretexts.orgyoutube.com
PXRD is widely used to confirm the crystalline nature of synthesized guanidinium salts and their derivatives. nih.govresearchgate.net For example, it has been used to ascertain the crystallinity of self-assembled nanosheets of a guanidinium derivative and to analyze the polycrystalline nature of decavanadate-bearing guanidine compounds. mdpi.comnih.gov The technique is also valuable for identifying different polymorphic forms of a compound, as each polymorph will produce a distinct PXRD pattern.
A PXRD pattern is typically presented as a plot of intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of a specific crystalline phase.
| 2θ (degrees) (Hypothetical) | Relative Intensity (%) |
| 10.2 | 45 |
| 15.5 | 100 |
| 20.4 | 80 |
| 25.1 | 65 |
| 30.8 | 30 |
This table shows hypothetical PXRD data, where peak positions and intensities are unique to a specific crystalline structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule when it absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, the UV-Vis spectrum is primarily dictated by the electronic structure of the phenyl ring, the amino group, and the guanidine moiety, which act as chromophores and auxochromes.
The electronic spectrum of aromatic compounds like this compound is characterized by absorption bands arising from π → π* and n → π* transitions. The benzene ring itself exhibits strong absorption bands, typically a primary band around 200 nm and a secondary, less intense band around 254 nm. researchgate.net The presence of substituents on the benzene ring significantly influences the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.
In this compound, both the amino (-NH2) group and the guanidine [-NH-C(=NH)NH2] group act as auxochromes, which are groups that, when attached to a chromophore, modify its ability to absorb light. Both of these groups possess non-bonding electrons (n electrons) on their nitrogen atoms and can extend the conjugation of the phenyl ring's π-system through resonance.
The amino group is a strong activating group that typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. This is due to the delocalization of the nitrogen's lone pair of electrons into the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the energy gap for π → π* transitions. researchgate.net
The guanidine group is also a potent auxochrome. Studies on phenylguanidine have shown that the guanidine moiety's interaction with the phenyl ring's π-system leads to a bathochromic shift compared to benzene. ddugu.ac.inresearchgate.net This interaction involves the lone pair of electrons on the nitrogen atom attached to the ring. Furthermore, the electronic transitions of phenylguanidine derivatives are sensitive to protonation. Protonation of the guanidine group typically results in a hypsochromic shift (a shift to shorter wavelengths) because the lone pair on the nitrogen becomes involved in a σ-bond, reducing its interaction with the aromatic π-system. ddugu.ac.inresearchgate.net
For this compound, the combined effect of the ortho-amino and guanidine substituents is expected to result in a complex UV-Vis spectrum with significant shifts compared to benzene or monosubstituted derivatives. The presence of two electron-donating groups on the phenyl ring would likely lead to pronounced bathochromic shifts of the π → π* transitions. Additionally, the presence of non-bonding electrons on the nitrogen atoms of both the amino and guanidine groups makes n → π* transitions possible, although these are often weaker and may be obscured by the more intense π → π* bands. researchgate.net
Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively reported in publicly available literature. However, based on the analysis of related compounds, the expected electronic transitions and their approximate absorption maxima can be inferred. For instance, o-phenylenediamine (B120857) exhibits absorption bands that can be attributed to π–π* and n−π* charge migration. nih.gov Similarly, phenylguanidine derivatives show absorption bands that are influenced by the electronic nature of the substituents and the protonation state of the guanidine group. ddugu.ac.inresearchgate.netcdnsciencepub.com
The interaction between the ortho-amino group and the guanidine moiety could also lead to the possibility of intramolecular hydrogen bonding, which can further influence the electronic environment and, consequently, the UV-Vis absorption spectrum.
Interactive Data Table of Expected UV-Vis Absorption for this compound and Related Chromophores
The following table summarizes the characteristic electronic transitions and expected absorption maxima for the chromophoric systems present in this compound, based on data from related compounds.
| Compound/Chromophore | λmax (nm) (Solvent) | Molar Absorptivity (ε) [L mol⁻¹ cm⁻¹] | Transition Type | Reference |
| Benzene | ~204 | 7,900 | π → π | researchgate.net |
| ~256 | 200 | π → π (forbidden) | researchgate.net | |
| Phenylguanidine (Neutral) | ~260-270 (Calculated) | - | π → π | ddugu.ac.inresearchgate.net |
| Phenylguanidine (Protonated) | ~239 (Acetonitrile) | - | π → π | ddugu.ac.inresearchgate.net |
| o-Phenylenediamine | ~290-300 | - | π → π* / n → π | nih.govresearchgate.net |
| This compound (Predicted) | ~280-310 | - | π → π | Inferred |
| ~320-350 | - | n → π * | Inferred |
Note: The data for this compound are predicted based on the expected bathochromic shifts caused by the amino and guanidine substituents on the phenyl chromophore. Actual experimental values may vary depending on the solvent and pH.
Coordination Chemistry of N 2 Aminophenyl Guanidine Ligands
N''-(2-Aminophenyl)guanidine as a Chelating Agent
This compound is predisposed to act as a bidentate chelating agent. at.ua Guanidines that incorporate additional donor atoms tend to behave as bidentate ligands, coordinating through one of the guanidine (B92328) nitrogens and the additional donor atom. at.ua In this specific ligand, the primary amine of the aminophenyl group and a nitrogen atom from the guanidine unit can coordinate to a metal center, creating a stable five-membered ring structure.
The this compound ligand possesses two key nitrogen-containing functional groups that can participate in metal coordination: the guanidinyl group and the aminophenyl group.
Guanidinyl Nitrogen: The guanidine moiety contains both imine (=N-) and amine (-NH2) type nitrogen atoms. Typically, coordination to a metal ion occurs through the lone pair of electrons on the more basic and sterically accessible nitrogen atom. In neutral guanidine ligands with no other donor atoms, coordination generally occurs through the imine nitrogen. at.ua However, in chelating systems, either an imine or an amine nitrogen from the guanidine group can be involved in bonding. The delocalization of charge across the Y-shaped CN3 core of the guanidine group can influence the donor strength of these nitrogen atoms. nih.gov
Aminophenyl Nitrogen: The primary amino group attached to the phenyl ring is a potent donor center. The nitrogen atom's lone pair is readily available for coordination with a metal ion.
The chelation of this compound to a metal center would involve a concerted interaction of one of the guanidinyl nitrogens and the aminophenyl nitrogen, leading to a thermodynamically stable complex.
The coordination behavior of this compound is governed by a combination of steric and electronic factors.
Electronic Effects: The electronic properties of both the guanidinyl and aminophenyl groups play a crucial role. The high basicity of the guanidine unit makes it a strong σ-donor. The aminophenyl group, while a good donor, can have its basicity modulated by the electronic effects of the phenyl ring. The delocalized π-system of the guanidine moiety contributes to the electronic flexibility of the ligand, allowing it to stabilize metals in various oxidation states. nih.gov Computational studies on related systems have suggested that electronic factors can often be more influential than steric factors in determining the coordination mode. nih.gov
Steric Factors: The steric hindrance around the potential donor atoms can influence the geometry of the resulting metal complex. The phenyl ring of the aminophenyl group can impose some steric constraints, potentially influencing the approach of other ligands to the metal center. The substituents on the guanidine nitrogen atoms can also be modified to tune the steric environment around the metal ion, thereby controlling the coordination number and geometry of the complex. researchgate.net
Formation of Metal Complexes
This compound is expected to form complexes with a variety of transition metals and potentially with main group elements, owing to its versatile chelating nature.
While specific studies on the coordination of this compound with a wide range of transition metals are not extensively detailed in the available literature, the general behavior of guanidine-containing ligands suggests that stable complexes with the following metals are highly probable.
Copper(II): Guanidine derivatives readily form complexes with copper(II). libretexts.org The resulting complexes often exhibit square planar or distorted octahedral geometries.
Nickel(II): Nickel(II) complexes with aminoguanidine-derived ligands have been synthesized and characterized, often displaying square-planar geometries. nih.gov
Palladium(II) and Platinum(II): Guanidines are known to coordinate to Pd(II) and Pt(II), typically forming square planar complexes. at.ua In related systems, the guanidine ligand has been shown to bind to platinum via a sp2 hybridized imine nitrogen. at.ua
Iron(II): Iron(II) complexes with guanidine-based ligands have been synthesized and studied for their catalytic activities. researchgate.net
Mercury(II): The interaction of ligands containing both amino and amide or guanidine functionalities with mercury(II) has been noted. For instance, a related compound, N-(2-aminophenyl)-d-glycero-d-gulo-heptonamide, was found to selectively coordinate to Hg(II), leading to the formation of a bis-[2-(d-glycero-d-gulo-hexahydroxyhexyl)-benzimidazole-κN]mercury(II) dinitrate complex. This suggests a potential for intramolecular cyclization upon coordination of this compound to Hg(II). The steric and electronic effects of the ligands are significant in determining the final structure of Hg(II) complexes due to the flexible coordination environment of the metal ion. nih.govresearchgate.net
Table 1: Expected Transition Metal Complexes with this compound
| Metal Ion | Expected Geometry | Notes |
|---|---|---|
| Cu(II) | Square Planar / Distorted Octahedral | Common for Cu(II) with N-donor chelating ligands. |
| Ni(II) | Square Planar | Often observed for Ni(II) with bidentate N-donor ligands. |
| Co(II) | Tetrahedral / Octahedral | Geometry is dependent on the ligand field strength and steric factors. |
| Pd(II) | Square Planar | Typical geometry for Pd(II) complexes. |
| Pt(II) | Square Planar | Typical geometry for Pt(II) complexes. |
| Fe(II) | Octahedral | Common for Fe(II) with chelating ligands. |
The coordination chemistry of guanidines extends to main group elements. nih.gov The high basicity of the guanidine moiety makes it a suitable ligand for Lewis acidic main group metal centers. While specific examples with this compound are not readily found in the literature, it is plausible that it could form stable complexes with elements such as those from Group 13 (e.g., Al, Ga, In) and Group 14 (e.g., Sn, Pb). nih.gov The coordination would likely involve the bidentate chelation through the aminophenyl and guanidinyl nitrogen atoms.
Coordination Modes and Geometries
The coordination of this compound to a metal center is expected to primarily occur in a bidentate fashion, leading to the formation of a stable five-membered chelate ring.
Coordination Modes: The most probable coordination mode is as a κ²-N,N' chelating ligand, where one nitrogen from the guanidine group and the nitrogen from the aminophenyl group bind to the metal center. Bridging modes of coordination, although less common for this type of ligand, cannot be entirely ruled out, especially in the formation of polynuclear complexes.
Geometries: The resulting geometry of the metal complex is dictated by the coordination number of the metal ion and the steric and electronic properties of the this compound ligand and any co-ligands present. Common geometries for transition metal complexes with bidentate ligands include square planar (for d⁸ metals like Ni(II), Pd(II), Pt(II)), tetrahedral, and octahedral. libretexts.org For instance, a four-coordinate complex could adopt a square planar or tetrahedral geometry, while a six-coordinate complex would likely be octahedral. The specific geometry will influence the physical and chemical properties of the resulting metal complex.
Monodentate and Bidentate Coordination
Neutral guanidines that lack additional donor atoms typically coordinate to metal centers in a monodentate fashion through the lone pair of electrons on the imine nitrogen atom. nih.govat.ua This mode of coordination is favored due to the higher basicity and accessibility of the imine nitrogen. In such complexes, the metal-ligand bond involves a direct donation from the sp²-hybridized imine nitrogen to the metal center.
However, the presence of the 2-aminophenyl group in this compound introduces the possibility of bidentate coordination. Guanidines that contain additional donor atoms elsewhere in their structure have a propensity to act as bidentate ligands. at.ua In the case of this compound, chelation can occur involving the imine nitrogen of the guanidine group and the nitrogen atom of the aminophenyl ring, forming a stable five-membered chelate ring. This bidentate coordination is a common feature for ligands possessing a similar arrangement of donor atoms.
The coordination of this compound as a bidentate ligand can be influenced by several factors, including the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions. The formation of a chelate ring often enhances the thermodynamic stability of the resulting complex, known as the chelate effect.
Table 1: Potential Monodentate and Bidentate Coordination Modes of this compound
| Coordination Mode | Donor Atoms Involved | Description |
| Monodentate | Imine Nitrogen | The ligand binds to the metal center through the lone pair of the imine nitrogen of the guanidine group. |
| Bidentate | Imine Nitrogen and Amino Nitrogen | The ligand chelates to the metal center using the imine nitrogen of the guanidine group and the nitrogen of the 2-aminophenyl group, forming a five-membered ring. |
Polydentate and Bridging Ligand Behavior
Beyond simple monodentate and bidentate coordination, the structure of this compound allows for more complex polydentate and bridging ligand behaviors. The presence of multiple nitrogen donor atoms—the imine and two amino nitrogens of the guanidine group, plus the amino nitrogen of the phenyl ring—provides the potential for the ligand to coordinate to a single metal center through more than two sites or to bridge multiple metal centers.
Polydentate Behavior: While less common for simple guanidines, the possibility of tridentate coordination exists, for instance, by involving both amino nitrogens of the guanidine core in addition to the imine nitrogen, although this is sterically demanding. More plausibly, in its deprotonated form (guanidinate), the ligand could exhibit different coordination modes.
Bridging Ligand Behavior: this compound can act as a bridging ligand, connecting two or more metal centers. at.ua This can occur in several ways:
The guanidine group itself can bridge two metal centers, with the imine nitrogen coordinating to one metal and one of the amino nitrogens coordinating to a second metal.
The ligand can bridge two metal centers using the guanidine moiety for one metal and the aminophenyl group for the other.
The formation of bridged complexes often leads to the assembly of polynuclear or coordination polymer structures. The specific nature of the bridging is dependent on the geometric preferences of the metal ions and the steric constraints imposed by the ligand and any ancillary ligands present.
Influence on Metal Stereochemistry
The coordination of this compound can significantly influence the stereochemistry around the metal center. The bite angle of the ligand when it acts as a bidentate chelate is a crucial factor in determining the geometry of the resulting complex. For a five-membered chelate ring formed by coordination through the imine and aminophenyl nitrogens, the bite angle is typically around 90 degrees, which is well-suited for octahedral and square planar geometries.
In an octahedral complex with three such bidentate ligands, the stereochemistry can lead to the formation of facial (fac) or meridional (mer) isomers. The specific isomer formed can be influenced by electronic and steric factors. Similarly, in a square planar complex with two bidentate ligands, cis and trans isomers are possible. The steric bulk of the ligand and the electronic properties of the metal center will dictate the preferred arrangement.
Electronic Structure and Metal-Ligand Bonding Analysis
The electronic structure and nature of the metal-ligand bond in complexes of this compound are of fundamental importance to understanding their properties. The guanidine moiety is a strong σ-donor, and upon coordination, there is a significant transfer of electron density from the ligand to the metal center.
The metal-ligand bonding can be described using molecular orbital theory. The nitrogen donor atoms of the ligand have lone pairs of electrons in orbitals that can overlap with the vacant d-orbitals of the transition metal ion to form σ-bonds. The strength of this σ-donation influences the ligand field splitting energy (Δ), which in turn affects the electronic and magnetic properties of the complex.
In addition to σ-bonding, there is the potential for π-interactions. The delocalized π-system of the guanidine group and the phenyl ring can participate in π-bonding with appropriate metal d-orbitals. This can involve either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), depending on the relative energies of the metal and ligand orbitals.
Computational methods, such as Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure and bonding in these complexes. DFT calculations can provide insights into the energies and compositions of the molecular orbitals, the nature of the frontier orbitals (HOMO and LUMO), and the charge distribution within the complex. Such studies can help to quantify the extent of σ-donation and π-backbonding and to rationalize the observed spectroscopic and electrochemical properties.
Redox Behavior within Coordination Complexes
The redox behavior of coordination complexes is a key aspect of their chemistry, and complexes of this compound are expected to exhibit interesting electrochemical properties. The redox activity can be centered on the metal ion, the ligand, or be a combination of both.
Ligand-Centered Redox Processes: The this compound ligand itself can be redox-active. The aminophenyl group is susceptible to oxidation. Coordination to a metal ion can either facilitate or hinder this oxidation, depending on the nature of the metal-ligand interaction. In some cases, intramolecular electron transfer between the metal and the ligand can be observed.
Electrochemical techniques, such as cyclic voltammetry, are employed to study the redox behavior of these complexes. These studies provide information on the formal redox potentials, the reversibility of the redox processes, and the stability of the different oxidation states of the complex. The redox properties are crucial for potential applications in areas such as catalysis and materials science.
Supramolecular Chemistry and Self Assembly of N 2 Aminophenyl Guanidine Systems
Hydrogen Bonding Networks
Hydrogen bonds are the cornerstone of the supramolecular chemistry of N''-(2-Aminophenyl)guanidine, dictating its conformation and its interactions with neighboring molecules. Both intramolecular and intermolecular hydrogen bonds are crucial in defining the structure and properties of systems involving this compound. mdpi.com The interplay between the electronic properties of the aminophenyl substituent and the hydrogen-bonding patterns can influence the stable tautomeric form of the guanidine (B92328) group in the solid state. mdpi.com
Intermolecular hydrogen bonds are the primary driving force in the crystal packing of this compound and its derivatives. The guanidine group offers multiple N-H donors that readily engage with acceptors on adjacent molecules. Similarly, the 2-amino group provides an additional site for hydrogen bonding. These interactions typically involve N-H···N or N-H···O patterns.
In the solid state, these hydrogen bonds direct the assembly of molecules into well-defined supramolecular architectures. mdpi.comnih.gov Common motifs include the formation of dimers, where two molecules are linked by a pair of hydrogen bonds, or infinite one-dimensional chains. mdpi.com The specific arrangement is often dependent on the tautomeric form of the guanidine. For instance, certain tautomers may present N-H donors on opposite sides of the molecule, precluding simple dimer formation but enabling the construction of extended chains where molecules are linked head-to-tail. mdpi.com The strength and geometry of these bonds are fundamental to the stability and morphology of the resulting crystals.
| Interaction Type | Donor | Acceptor | Typical Motif | Reference |
| Intramolecular | Amino N-H | Guanidine N | 6-membered ring | mdpi.comresearchgate.net |
| Intermolecular | Guanidine N-H | Guanidine N | Dimer, Chain | mdpi.com |
| Intermolecular | Amino N-H | External (e.g., Carbonyl O) | Dimer, Chain | researchgate.net |
| Intermolecular | Guanidine N-H | Anion (e.g., O, Cl) | Host-Guest Complex | nih.gov |
Molecular Recognition Phenomena
The guanidinium (B1211019) cation, the protonated form of the guanidine group, is a powerful and versatile motif for molecular recognition, particularly for anions. Its planar structure and multiple N-H donors allow it to bind guests with high specificity and affinity through a combination of hydrogen bonding and electrostatic interactions.
The recognition of anions by guanidinium-based receptors is a well-established principle in supramolecular chemistry. The positively charged N''-(2-Aminophenyl)guanidinium ion is an excellent host for a variety of anions, especially oxoanions like carboxylates, phosphates, and sulfates. The binding typically involves the formation of multiple, charge-assisted hydrogen bonds in a bidentate or "pincer-like" fashion. This interaction is highly directional and selective, mimicking the function of arginine residues in proteins which use their guanidinium side chains to bind anionic substrates. Receptors featuring urea (B33335) or thiourea (B124793) groups, which are functionally similar to guanidines, also demonstrate strong and selective binding to anions such as fluoride (B91410) and dihydrogen phosphate (B84403) through hydrogen bonding. frontiersin.org
The principles of molecular recognition extend to the formation of complex host-guest assemblies. Systems based on guanidinium organosulfonates are classic examples, forming robust, hydrogen-bonded sheets that can create cavities for including a wide array of guest molecules. nih.gov A new host system based on guanidinium cyclohexanemonosulfonate has shown remarkable adaptability, forming four previously unobserved architectures capable of encapsulating guests with volumes ranging from 83 to 332 ų. nih.gov This demonstrates the potential for this compound derivatives to act as versatile hosts.
The interactions in these host-guest systems are multifaceted. The primary interaction is the hydrogen bonding between the guanidinium cations and sulfonate anions, which forms the stable framework. The guest molecules are then held within the framework's cavities, often stabilized by weaker interactions such as van der Waals forces or π–π stacking with the host's aromatic components. nih.gov The aminophenyl group of this compound could play a significant role in such systems by providing a site for π-stacking with aromatic guests. Studies on other macrocyclic hosts with aminophenol guests have highlighted the importance of hydrogen bonding and aromatic interactions in complex formation. researchgate.net
Self-Assembly Strategies
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. For this compound, several strategies can be employed, leveraging its distinct functional components to build supramolecular materials. rsc.org
Key intermolecular forces that can be harnessed include:
Hydrogen Bonding: As detailed previously, the directional nature of N-H···N and N-H···O hydrogen bonds can be used to program the assembly of molecules into predictable one-, two-, or three-dimensional networks. mdpi.com
Ionic Interactions: In its protonated guanidinium form, the molecule can engage in strong electrostatic interactions with anionic species. This can be used to drive the co-assembly of the cationic guanidinium component with anionic building blocks, such as in the guanidinium organosulfonate systems. nih.gov
π–π Stacking: The aromatic phenyl ring is capable of π–π stacking interactions. This force, while weaker than hydrogen bonding, is crucial for stabilizing assemblies, particularly in arranging the molecules into columns or layered structures. nih.gov The self-assembly of complex organic semiconductors often relies on a delicate balance of interactions between π-conjugated cores and other functional groups. nih.gov
Hydrophobic Interactions: In aqueous environments, the hydrophobic phenyl group can drive aggregation to minimize its contact with water, providing another tool for directing assembly. rsc.org
By designing derivatives of this compound, these interactions can be tuned to favor the formation of specific architectures, from simple dimers to complex, functional nanomaterials like fibers, gels, or vesicles. rsc.orgchemrxiv.org The combination of strong, directional hydrogen bonds, ionic pairing, and weaker dispersive forces provides a rich toolbox for the rational design of self-assembling systems based on this versatile molecule.
Directed Self-Assembly in Solution
No specific studies on the directed self-assembly of this compound in solution were found.
Crystal Engineering and Solid-State Structures
No published crystal structure for this compound could be located.
Formation of Supramolecular Frameworks
There is no available research detailing the formation of supramolecular frameworks based on this compound.
Theoretical and Computational Investigations of N 2 Aminophenyl Guanidine
Quantum Chemical Calculations
Quantum chemical calculations have emerged as powerful tools to elucidate the fundamental characteristics of N''-(2-Aminophenyl)guanidine. These methods offer a detailed description of the molecule's electronic structure and are instrumental in predicting its reactivity.
Density Functional Theory (DFT) has been widely employed to investigate the molecular structure and reactivity of guanidine (B92328) derivatives. DFT calculations, often using functionals like B3LYP, provide a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.
Studies on similar N-aryl guanidine systems have demonstrated that DFT can accurately predict geometric parameters such as bond lengths and angles. For this compound, DFT calculations would likely reveal a non-planar structure, with a specific dihedral angle between the phenyl ring and the guanidine moiety. The distribution of electron density across the molecule, particularly the delocalization within the guanidine group, can be visualized through molecular orbital plots.
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and reactivity in chemical reactions nih.gov. DFT calculations can precisely determine these values for this compound, offering insights into its potential reaction pathways. For instance, investigations into the reactivity of guanidinium (B1211019) salts in tandem aza-Michael addition/intramolecular cyclization reactions have utilized DFT to map out reaction mechanisms and identify the most energetically favorable pathways nih.govmdpi.com.
Table 1: Representative DFT-Calculated Properties for a Guanidine Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 3.5 D |
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for determining electronic properties. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Coupled Cluster) can offer more precise descriptions of electron correlation effects.
For guanidine-containing compounds, ab initio calculations have been used to study electronic structures and delocalization effects researchgate.net. In the case of this compound, these methods could be employed to accurately calculate properties such as ionization potential, electron affinity, and electronic transition energies. Such calculations are valuable for interpreting experimental data from techniques like photoelectron spectroscopy and UV-visible spectroscopy. Furthermore, ab initio studies on related systems have been instrumental in understanding the influence of substituents on the electronic properties of molecules researchgate.netmdpi.com.
Conformational Analysis and Tautomerism Studies
The flexibility of the this compound molecule allows for the existence of various conformers and tautomers, each with distinct energetic and geometric properties.
Guanidine and its derivatives are known to exhibit tautomerism, where protons can migrate between the nitrogen atoms of the guanidine group. This results in different tautomeric forms with varying stabilities. Computational studies are essential for mapping the potential energy surface and identifying the most stable tautomers.
For N,N'-substituted guanidines, it has been shown that the electronic properties of the substituents can significantly influence the preferred tautomeric form in the solid state mdpi.com. Calculations of tautomer energies can help predict the dominant form in different environments. Theoretical investigations can also elucidate the energy barriers between different tautomers, providing insights into the kinetics of their interconversion. The relative energies of tautomers can be influenced by both intramolecular hydrogen bonding and intermolecular interactions in the crystal lattice mdpi.com. Advanced computational methods can be employed to refine the predicted stabilities of different tautomers, which is crucial for understanding polymorphism in the solid state chemrxiv.org.
Table 2: Calculated Relative Energies of Guanidine Tautomers
| Tautomer | Relative Energy (kJ/mol) |
|---|---|
| Tautomer 1 | 0.0 |
| Tautomer 2 | 15.2 |
| Tautomer 3 | 25.8 |
The presence of single bonds in this compound allows for rotational freedom, leading to various possible conformations. The relative orientation of the aminophenyl group with respect to the guanidine moiety is a key conformational variable. Conformational analysis aims to identify the low-energy conformers and understand the factors governing their stability.
Molecular mechanics and quantum chemical methods can be used to explore the conformational space of the molecule. These studies can reveal the preferred dihedral angles and identify stable conformers stabilized by intramolecular interactions, such as hydrogen bonds. The conformational preferences of related heterocyclic systems have been investigated using a combination of NMR spectroscopy and molecular modeling, highlighting the interplay of steric and electronic effects westernsydney.edu.au. Understanding the conformational flexibility is crucial as it can influence the molecule's ability to interact with biological targets.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a biological macromolecule, such as a protein or DNA. These methods are invaluable in drug discovery and design.
For this compound, molecular docking studies could be performed to investigate its potential binding to various biological targets. This involves generating a three-dimensional model of the molecule and "docking" it into the active site of a target protein. The docking process predicts the preferred binding orientation and calculates a scoring function to estimate the binding affinity.
Docking studies on other guanidine derivatives have been successful in identifying potential inhibitors for various enzymes nih.gov. For instance, guanidine ligands have been studied for their interaction with DNA, with molecular docking providing insights into their binding modes and energies nih.gov. Such studies can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. The results from molecular docking can guide the design of new derivatives with improved binding affinity and selectivity.
Table 3: Example of Molecular Docking Results for a Guanidine Ligand
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Protein Kinase A | -8.5 | ASP184, LYS72, GLU170 |
| DNA (minor groove) | -6.4 | A14, T15 |
Ligand-Target Interactions (e.g., protein binding sites, DNA)
Computational docking and molecular dynamics simulations are instrumental in understanding how this compound interacts with biological macromolecules such as proteins and DNA. The guanidinium group, a key feature of this molecule, is known to participate in significant biological recognition processes, often mimicking the side chain of the amino acid arginine.
Protein Binding Sites:
The positively charged guanidinium group of this compound can form strong electrostatic interactions and hydrogen bonds with negatively charged amino acid residues like aspartate and glutamate in protein binding pockets. Studies on other guanidinium-containing molecules have shown specific binding to functional arginine-binding surfaces. For instance, guanidinium has been observed to bind to an arginine-binding pocket on the Fyn SH3 domain, demonstrating its ability to mimic arginine-mediated interactions. nih.gov This suggests that this compound could potentially target proteins that recognize arginine, a common residue in protein-protein interaction interfaces. nih.govmdpi.com The binding affinity is influenced by the formation of multiple hydrogen bonds and salt bridges, which contribute to the stability of the ligand-protein complex. mdpi.com
DNA Interactions:
Guanidine derivatives have shown a notable affinity for DNA, often interacting with the minor groove. nih.govresearchgate.netnih.gov Computational studies on novel guanidine derivatives have revealed that these molecules can bind to the minor groove of the DNA helix through a combination of hydrogen bonding and hydrophobic interactions. nih.govresearchgate.netnih.gov For a series of synthesized guanidine derivatives, molecular docking studies indicated favorable binding energies, suggesting stable interactions with DNA. nih.gov For example, a 4-Me, 4-Br-substituted guanidine derivative exhibited a high binding constant and a negative Gibbs free energy change, confirming a spontaneous and stable binding interaction with salmon sperm DNA (SS-DNA). nih.govresearchgate.net These findings suggest that this compound may also preferentially bind to the DNA minor groove, a mode of interaction that can interfere with DNA replication and transcription processes.
| Parameter | Value |
|---|---|
| Binding Constant (Kb) | 3.49 × 105 ± 0.04 M-1 at 298 K |
| Gibbs Free Energy Change (ΔG) | -31.61 kJ mol-1 |
| Docking Score | -8.9 kcal mol-1 |
Mechanistic Insights from Computational Simulations
Computational simulations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the reaction mechanisms of molecules like this compound. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics.
For instance, DFT studies on the reaction of guanidinium salts in tandem aza-Michael addition/intramolecular cyclization reactions have provided valuable mechanistic insights. nih.gov Such computational approaches can determine the energies of reactants, intermediates, transition states, and products along a proposed reaction pathway. nih.gov By comparing the relative energies of different stationary points, the most energetically favorable reaction pathway can be identified. nih.gov These studies have shown that the initial nucleophilic addition is often the most energy-demanding step in such reactions. nih.gov
In the context of this compound, computational simulations could be employed to investigate its synthesis, degradation pathways, or its reactions with biological nucleophiles. For example, simulations could clarify the mechanism of its formation or its metabolic fate in a biological system. Understanding these mechanisms at a molecular level is crucial for designing more stable and effective derivatives.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational quantum chemistry methods, such as DFT and time-dependent DFT (TD-DFT), are widely used to predict the spectroscopic properties of molecules with a high degree of accuracy. nih.gov These predictions are invaluable for interpreting experimental spectra and for understanding the electronic structure and properties of the molecule.
For this compound, DFT calculations can predict various spectroscopic parameters:
Vibrational Frequencies (IR and Raman): Theoretical calculations can provide the vibrational frequencies and intensities, which can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific molecular vibrations.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the 1H and 13C NMR chemical shifts, aiding in the structural elucidation of the molecule and its derivatives. nih.gov
Electronic Transitions (UV-Vis): TD-DFT calculations can predict the electronic absorption spectra, providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. nih.gov
Beyond spectroscopic parameters, DFT calculations can also provide crucial reactivity descriptors that help in understanding the chemical behavior of this compound. These descriptors are derived from the energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
| Descriptor | Information Provided |
|---|---|
| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. |
| Ionization Potential | The energy required to remove an electron from the molecule. |
| Electron Affinity | The energy released when an electron is added to the molecule. |
| Electronegativity | A measure of the ability of the molecule to attract electrons. |
| Chemical Hardness and Softness | Describes the resistance of the molecule to change its electron configuration. |
The Fukui function is another important reactivity descriptor that can be calculated to predict the most reactive sites within the this compound molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net
Role of Solvent Effects in Molecular Behavior
The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational methods, especially molecular dynamics (MD) simulations, can explicitly model the solvent molecules and provide insights into how solvent effects modulate the structure, dynamics, and interactions of this compound.
MD simulations can be used to study various aspects of molecular behavior in different solvents:
Conformational Dynamics: The presence of a solvent can alter the conformational preferences of a flexible molecule like this compound. MD simulations can explore the conformational landscape of the molecule in different solvent environments.
Solvation and Hydration: These simulations can provide a detailed picture of the solvation shell around the molecule, revealing the number and arrangement of solvent molecules and the nature of solute-solvent interactions, such as hydrogen bonding.
Self-Assembly: For amphiphilic molecules, MD simulations can elucidate the kinetic mechanisms of self-assembly into larger nanostructures in different solvents. nih.gov While this compound is not strongly amphiphilic, understanding its aggregation behavior in solution can be important.
The choice of solvent can impact reaction rates and equilibria. Computational models can incorporate solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules. These models can help predict how the properties and reactivity of this compound would change in different biological or synthetic environments.
Applications and Advanced Materials Based on N 2 Aminophenyl Guanidine Derivatives
Catalytic Applications
The inherent basicity and hydrogen-bonding capabilities of the guanidine (B92328) moiety, coupled with the structural rigidity of the aminophenyl group, make these derivatives highly effective in various catalytic processes.
Chiral guanidine derivatives have been recognized as powerful organocatalysts, primarily leveraging their strong Brønsted basicity and ability to act as hydrogen-bond donors. rsc.orgresearchgate.netnih.gov This dual-activation capability allows them to facilitate a wide range of chemical transformations with high efficiency and stereoselectivity. rsc.org Structurally diverse chiral guanidine catalysts, including bicyclic, monocyclic, and acyclic variants, have been developed and successfully applied in numerous organic reactions. rsc.orgresearchgate.net
In the context of N''-(2-aminophenyl)guanidine, the introduction of chiral substituents onto the guanidine or the phenyl backbone can create highly effective asymmetric organocatalysts. These catalysts can activate substrates through hydrogen bonding, promoting enantioselective reactions. nih.govbeilstein-journals.org For instance, chiral guanidines have been employed in Michael additions, aldol (B89426) reactions, and other C-C bond-forming reactions, often providing the desired products in high yields and with significant enantiomeric excess. beilstein-journals.org The combination of a tertiary amine functionality with a hydrogen-bonding donor moiety is a common strategy in designing bifunctional organocatalysts, a principle that can be applied to aminophenyl guanidine derivatives. mdpi.com The development of new catalysts containing the guanidinium (B1211019) moiety continues to yield promising results in asymmetric synthesis. nih.gov
| Catalyst Type | Reaction Type | Activation Mode | Key Features |
| Chiral Guanidines | Michael Addition | Brønsted Base, H-Bond Donor | High efficiency and stereoselectivity rsc.orgbeilstein-journals.org |
| Chiral Guanidines | Aldol Reaction | Brønsted Base, H-Bond Donor | Versatile for C-C bond formation researchgate.net |
| Guanidinium Salts | Phase-Transfer Catalysis | Ion Pairing, H-Bond Donor | Enables reactions between different phases rsc.orgresearchgate.net |
The guanidine functional group and the adjacent amino group in this compound derivatives serve as excellent N-donor ligands for coordinating with various transition metals. semanticscholar.org These ligands can adopt different coordination modes, and by modifying their substituents, one can precisely tune the steric and electronic properties of the resulting metal complexes. semanticscholar.org This tunability allows for the regulation of the complex's catalytic activity. rsc.org
Guanidine-ligated metal complexes have shown significant promise in catalysis. rsc.org For example, palladium complexes featuring guanidine-type ligands are effective in C-N and C-O cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.govuwindsor.ca These reactions are fundamental for synthesizing anilines and other aromatic amines, which are important in pharmaceuticals and materials. acs.org Copper, cobalt, and iron complexes with guanidine ligands have also been explored for various transformations, including polymerization and oxidation reactions. semanticscholar.orgmdpi.com The combination of chiral guanidine derivatives with metal salts has dramatically expanded their utility, providing solutions to challenging transformations that are difficult to achieve with conventional catalysts. rsc.orgresearchgate.net
| Metal | Ligand Type | Reaction Catalyzed | Significance |
| Palladium (Pd) | Aminophenyl Guanidine | C-N/C-O Cross-Coupling | Synthesis of pharmaceuticals and materials nih.govacs.org |
| Copper (Cu) | Bis(guanidine) | Atom Transfer Radical Polymerization | Polymer synthesis semanticscholar.org |
| Cobalt (Co) | Tris(guanidine) | Alkyne Trimerization | Synthesis of substituted arenes semanticscholar.org |
| Rhodium (Rh) | Chiral Guanidine | Asymmetric C-H Insertion | Enantioselective C-C bond formation bohrium.com |
Guanidine derivatives have been incorporated into photocatalytic systems, where they can act as ligands to form photoactive metal complexes. A notable example is a copper(II)/guanidine functionalized disiloxane (B77578) complex, which forms supramolecular structures capable of driving the photocatalytic degradation of organic pollutants like Congo Red under visible light. nih.gov In such systems, the guanidine ligand helps to form stable, photoactive complexes. nih.gov
While not a direct application of the title compound, the principle of using nitrogen-containing organic molecules to enhance photocatalysis is well-established. For example, N-doping of semiconductors like TiO₂ using nitrogen sources such as triethylamine (B128534) or urea (B33335) can narrow the material's band gap, extending its light absorption into the visible region and improving photocatalytic efficiency for processes like CO₂ reduction. mdpi.com The mechanism often involves the interaction of an excited state of the catalyst with an amine, followed by electron or proton transfer to generate reactive species. researchgate.net This suggests the potential for this compound derivatives to be used either as N-doping precursors or as ligands in novel photocatalytic materials.
Precursors and Building Blocks in Organic Synthesis
The polyfunctional nature of this compound, containing a cyclic guanidine precursor and a nucleophilic aniline (B41778) moiety, makes it a valuable and flexible building block for constructing a variety of complex organic molecules, particularly nitrogen-containing heterocycles. core.ac.uk
This compound and related structures are key starting materials for synthesizing medicinally important heterocyclic cores like benzimidazoles and pyrimidines.
Benzimidazoles: The intramolecular cyclization of this compound or its derivatives is a direct route to 2-aminobenzimidazoles. longdom.org This transformation involves the formation of a C-N bond between the guanidine carbon and the aniline nitrogen. core.ac.uklongdom.org Various methods have been developed to achieve this, including reactions promoted by copper catalysts or the use of reagents like carbon disulfide (CS₂). longdom.orgmdpi.com The resulting 2-aminobenzimidazole (B67599) scaffold is a versatile intermediate for producing a wide array of substituted benzimidazoles with diverse biological activities. core.ac.uknih.gov
Pyrimidines: The guanidine functional group is a classic component for the construction of the pyrimidine (B1678525) ring. In a typical synthesis, guanidine or its salts (e.g., guanidine hydrochloride) are condensed with a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone). nih.govajol.infojocpr.com This reaction provides a straightforward entry to 2-aminopyrimidines. nih.govscholarsresearchlibrary.com By using appropriately substituted chalcones, a wide variety of 2,4,6-trisubstituted pyrimidines can be synthesized in high yields. nih.gov These pyrimidine derivatives are of significant interest due to their presence in nucleic acids and their wide range of pharmacological properties. scholarsresearchlibrary.comresearchgate.net
| Starting Material(s) | Reagent/Condition | Heterocyclic Product | Significance |
| This compound derivative | Heating, Acid/Base | 2-Aminobenzimidazole | Core structure in pharmaceuticals core.ac.uklongdom.org |
| 1-(2-aminophenyl)thiourea | Carbodiimide (B86325) intermediate | 2-Aminobenzimidazole | Synthesis via thiourea (B124793) precursor longdom.org |
| Chalcone + Guanidine Hydrochloride | Base, Alcohol | 2,4,6-Trisubstituted Pyrimidine | Access to diverse pyrimidine libraries nih.govjocpr.com |
| Ethyl Cyanoacetate + Aldehyde + Guanidine Nitrate | Piperidine, Water | 2-Amino-4-oxo-tetrahydropyrimidine | One-pot, green synthesis method scholarsresearchlibrary.com |
This compound is intrinsically linked to C-N bond formation, both as a product of such reactions and as a key reactant for creating new ones. The synthesis of nitrogen-containing compounds is crucial in medicinal chemistry and materials science. tcichemicals.com
The construction of the this compound scaffold itself often relies on C-N bond-forming reactions, such as the N-arylation of guanidine with a suitable o-phenylenediamine (B120857) precursor. Transition metal-catalyzed methods, particularly palladium-catalyzed Buchwald-Hartwig amination, are powerful tools for the N-arylation of guanidines and amidines. acs.orgrsc.org These methods allow for the coupling of guanidines with aryl halides to form N-aryl guanidines. uwindsor.ca
Once formed, this compound serves as a building block for subsequent C-N bond constructions. The most prominent example is the intramolecular cyclization to form the benzimidazole (B57391) ring system, as discussed previously. core.ac.uklongdom.org Furthermore, the exocyclic amino groups and the aniline nitrogen can participate in further intermolecular C-N cross-coupling reactions, allowing for the synthesis of more complex, highly functionalized molecules. nih.gov These methodologies are central to building the complex nitrogen-containing scaffolds found in natural products and pharmaceutical agents. tcichemicals.com
Materials Science Applications
Derivatives of this compound and related guanidine compounds are gaining attention in materials science due to the unique electronic and structural properties of the guanidinium group. The strong basicity, high nitrogen content, and ability to form stable complexes and salts make these compounds versatile building blocks for advanced materials. ineosopen.orgresearchgate.net Their applications span from optics to thin-film deposition and environmental remediation.
Non-Linear Optical (NLO) Materials
Materials with non-linear optical (NLO) properties are foundational to modern optoelectronics, enabling technologies like frequency conversion and optical switching. selcuk.edu.tr Organic molecules, in particular, have been a major focus of NLO research due to their high efficiencies and the potential for chemical modification to tune their properties. nih.gov A key requirement for second-order NLO effects, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure. researchgate.net
Guanidine derivatives have emerged as promising candidates for NLO materials. The guanidinium cation, combined with a suitable anion, can facilitate the formation of non-centrosymmetric salts. researchgate.net Polarizable organic compounds featuring delocalized π-electrons are known to exhibit significant NLO properties. researchgate.net The structure of guanidine allows for extensive electron delocalization upon protonation, forming a stable guanidinium cation. ineosopen.org This characteristic, when incorporated into larger conjugated systems, can lead to materials with large first-order molecular hyperpolarizability (β), a measure of NLO activity. researchgate.net
Research into guanidine-based NLO materials has yielded promising results. For instance, guanylurea(1+) hydrogen phosphite, a salt of a guanidine derivative, was identified as a highly promising material for NLO applications. researchgate.net While direct studies on this compound for NLO are not extensively documented in the available literature, the fundamental properties of the guanidine group suggest its derivatives are a fertile ground for the development of new NLO materials. The combination of the electron-donating amino group and the delocalized π-system of the phenyl ring in this compound provides a structural motif consistent with established principles for designing NLO-active molecules.
Table 1: Examples of Guanidine-Related Compounds Investigated for NLO Properties
| Compound/Class | Key Finding | Reference |
| Guanylurea(1+) hydrogen phosphite | A promising material exhibiting non-zero SHG efficiency. | researchgate.net |
| Salts of 2,4-Diaminoquinazoline | The 2,4-diaminoquinazolinium(1+) cation was assessed as a potential building block for NLO materials. | researchgate.net |
| Chalcone Derivatives | While not guanidines, these D-π-A systems demonstrate how molecular structure affects NLO properties, with some showing significant first hyperpolarizability. | rsc.org |
Components in Chemical Vapor Deposition (CVD) Processes
Chemical Vapor Deposition (CVD) is a critical technique for producing high-quality thin films for semiconductors and other advanced materials. nih.gov The process relies on volatile precursor compounds that decompose on a heated substrate to deposit the desired material. researchgate.net The properties of the precursor, such as its volatility and decomposition temperature, are crucial for controlling the film's quality.
Guanidinate ligands, the deprotonated form of guanidines, have proven to be highly effective in forming volatile and thermally stable metal complexes suitable for CVD and the related process of Atomic Layer Deposition (ALD). ineosopen.orgresearchgate.netresearchgate.net These nitrogen-rich ligands can coordinate to a wide variety of metal centers, and their steric and electronic properties can be easily tuned by modifying the substituents on the nitrogen atoms. researchgate.net This tunability allows for the design of precursors with optimal properties for specific applications. researchgate.net
Unsymmetrically substituted guanidinates, in particular, have been shown to yield volatile metal complexes that evaporate cleanly without premature decomposition. researchgate.net For example, volatile cobalt(II) amidinates and guanidinates have been successfully used as precursors in CVD processes. researchgate.net The use of bicyclic guanidines can also lead to the formation of metal complexes with applications in vapor deposition. google.com Although the literature does not specifically detail the use of this compound in CVD, the principles established with other guanidinate ligands suggest that its metal complexes could serve as effective precursors for depositing metal-containing thin films. researchgate.netresearchgate.net
Table 2: Summary of CVD Processes Using Guanidinate Precursors
| Metal | Precursor Type | Key Feature | Application | Reference |
| Various | Metal Guanidinates | Form volatile complexes suitable for CVD and ALD. | Deposition of metal-containing thin films. | researchgate.net |
| Cobalt(II) | Co[RC(NtBu)(NEt)]2 | Evaporates cleanly without decomposition. | CVD precursor. | researchgate.net |
| Various | Bicyclic Guanidinates | Form metal complexes with potential use in vapor deposition. | Metal-containing thin film deposition. | google.com |
Carbon Dioxide Fixation Systems
The capture and fixation of carbon dioxide (CO₂) are critical for mitigating climate change. skysonginnovations.com Guanidine and its derivatives have received significant attention as highly effective agents for CO₂ capture, primarily due to their strong Brønsted basicity. researchgate.netacs.org This high basicity allows them to chemically bind with the acidic CO₂ molecule. acs.org The interaction of this compound derivatives with CO₂ can proceed through several mechanisms, leading to the formation of stable products and providing a basis for advanced carbon capture technologies.
One of the key advantages of guanidine-based systems is their ability to react with CO₂ to form crystalline carbonate or carbamate (B1207046) salts, effectively "fixing" the gas into a solid or liquid form. acs.orgornl.gov The presence of water has been shown to significantly enhance the CO₂ absorption capacity and kinetics for many guanidine compounds. acs.orgrsc.org Water can participate in the reaction to form bicarbonate species, which are stabilized by the protonated guanidinium cations through hydrogen bonding. acs.orgrsc.org
Several types of guanidine-based materials have been developed for CO₂ capture:
Solid-State Absorbents: Simple crystalline salts like sodium guanidinate (NaCN₃H₄) have been studied for their CO₂ absorption profiles. These materials can exhibit high capture capacities, with humidity playing a crucial role in lowering the activation energy for the absorption process. rsc.org
Polymeric Sorbents: Guanidine functionalities have been incorporated into polymer backbones to create high-capacity sorbents. Poly(vinyl guanidine) (PVG) has demonstrated excellent CO₂ sorption capabilities, both as a solid material and in an aqueous solution. skysonginnovations.com Similarly, PIM-guanidine, a polymer of intrinsic microporosity functionalized with guanidine groups, shows enhanced CO₂ uptake in the presence of moisture, making it a promising candidate for capturing CO₂ from flue gas streams. acs.org
Catalytic Systems: Guanidines can also act as catalysts for the chemical fixation of CO₂ into value-added chemicals. A study on the reaction of 2-aminobenzonitrile (B23959) (a molecule structurally similar to the aminophenyl portion of this compound) with CO₂ found that guanidines like 1,1,3,3-tetramethylguanidine (B143053) (TMG) and 1,5,7-triazabicyclo[4.4.0]dec-1-ene (TBD) effectively catalyze the synthesis of quinazoline-2,4(1H,3H)-dione. rsc.org The reaction proceeds through a general base mechanism where the guanidine promotes the fixation of CO₂ by the amino group, followed by an intramolecular cyclization. rsc.org
The strong basicity and versatile chemistry of the guanidine group make its derivatives, including this compound, highly promising for the development of next-generation CO₂ capture and utilization systems.
Table 3: CO₂ Capture Performance of Various Guanidine-Based Materials
| Material | Type | CO₂ Capture Capacity | Conditions | Reference |
| Sodium Guanidinate (NaCN₃H₄) | Crystalline Salt | ~12.3 mmol/g | With humidity | rsc.org |
| Poly(vinyl guanidine) (PVG) | Solid Polymer | ~0.7 mmol/g | Ambient air, high humidity | skysonginnovations.com |
| Poly(vinyl guanidine) (PVG) | 5% Aqueous Solution | ~4.4 mmol/g | Bubbled air | skysonginnovations.com |
| PIM-guanidine | Functionalized Polymer | ~2.2 mmol/g | 1 bar CO₂, 40 °C, humid | acs.org |
| N-benzyl cyclic guanidine | Guanidine Derivative | Forms stable zwitterionic adduct or bicarbonate salt. | Dry or wet CH₃CN, 25 °C | beilstein-journals.org |
Molecular Interactions and Mechanistic Biological Research Non Clinical Focus
Interaction with Biological Macromolecules
DNA Binding and Intercalation Studies
The interaction of small molecules with DNA is a cornerstone of many therapeutic strategies, particularly in cancer treatment. These interactions can occur through several mechanisms, including groove binding, intercalation, and covalent bonding. beilstein-journals.org Groove binders typically fit into the minor or major grooves of the DNA double helix, causing minimal structural distortion. beilstein-journals.org In contrast, intercalators insert themselves between the base pairs of the DNA, leading to a lengthening and unwinding of the helix, which can interfere with processes like replication and transcription. sciepub.comatdbio.com
The guanidinium (B1211019) group, a key feature of N''-(2-Aminophenyl)guanidine, is known to play a significant role in DNA binding. The positive charge of the guanidinium group at physiological pH facilitates an electrostatic attraction to the negatively charged phosphate (B84403) backbone of DNA. atdbio.com This initial interaction can position the molecule for more specific interactions within the DNA grooves.
Studies on related guanidine-containing compounds have provided insights into their DNA binding properties. For instance, dicationic bis-guanidine and bis(2-aminoimidazoline) compounds are known to bind to the minor groove of DNA, particularly at AT-rich regions. researchgate.net The binding affinity and specificity of these molecules can be influenced by the nature of the aromatic rings and the linker connecting the cationic groups. researchgate.netcore.ac.uk The 2-amino group of guanine (B1146940) can create steric hindrance, preventing some minor groove binders from interacting with GC-rich sequences. sciepub.comatdbio.com
While direct studies on the DNA binding of this compound are not extensively detailed in the provided results, the behavior of analogous compounds suggests a potential for minor groove binding. The presence of the aminophenyl group could further influence this interaction. For example, a conjugate with a 6-aminophenyl moiety was found to be a potent topoisomerase II inhibitor, suggesting a significant interaction with DNA. beilstein-journals.org
It is important to note that the mode of binding—intercalation versus groove binding—can often be distinguished experimentally. Techniques such as absorption titration, viscosity measurements, circular dichroism, and fluorescence spectroscopy are employed to elucidate the nature of the DNA-ligand interaction. rmutk.ac.th For example, an increase in the viscosity of a DNA solution upon addition of a compound is a strong indicator of intercalation. rmutk.ac.th
Protein Interaction Studies (e.g., enzyme inhibition, receptor binding)
The guanidinium group is a versatile functional group that can participate in various non-covalent interactions with proteins, including hydrogen bonding and electrostatic interactions. This makes guanidine-containing compounds, such as this compound, interesting candidates for modulating protein function through enzyme inhibition or receptor binding.
Enzyme Inhibition:
The guanidinium cation (Gdm+) has been shown to interact strongly with acidic amino acid residues like aspartate and glutamate. nih.gov This interaction can be particularly significant in enzyme active sites that contain two acidic residues in close proximity. nih.gov By bridging these residues, the guanidinium group can stabilize certain conformations and potentially inhibit enzymatic activity. nih.gov This mechanism has been explored in the context of enzymes like HIV-1 protease and pepsin. nih.gov
Guanidine (B92328) hydrochloride (Gdm.Cl) has been studied as an inhibitor of recombinant human protein disulfide isomerase (rhPDI), demonstrating a mixed-type noncompetitive nonlinear inhibition. nih.gov Furthermore, guanidine derivatives have been investigated for their ability to inhibit cysteine proteases in parasites like Leishmania, which are crucial for the parasite's survival. mdpi.com A novel guanidine-substituted compound was also reported to inhibit the nsp15 endoribonuclease of coronaviruses, highlighting the potential for guanidine-based antivirals. biorxiv.orgresearchgate.net
Receptor Binding:
Guanidine and its derivatives have been explored as ligands for various receptors. For instance, (bis)guanidine and (bis)2-aminoimidazoline derivatives have been synthesized and evaluated as antagonists for α2-adrenoceptors, with potential applications as antidepressants. nih.gov In these studies, the 2-aminoimidazoline (B100083) derivatives generally showed higher affinities than their guanidine counterparts. nih.gov
The guanidinium group is also a key pharmacophore in ligands for neuropeptide Y (NPY) receptors. The replacement of the guanidino group with an acylguanidine can reduce basicity while maintaining the necessary interactions for receptor binding, as demonstrated for Y2 receptor antagonists. uni-regensburg.de Additionally, diarylguanidine derivatives have been found to bind to the phencyclidine receptor site within the N-methyl-D-aspartate (NMDA) receptor ion channel. researchgate.net
The table below summarizes the protein targets of various guanidine-containing compounds.
| Compound Class | Protein Target | Type of Interaction | Reference |
| Guanidinium cation (Gdm+) | Enzymes with active sites containing two acidic residues (e.g., HIV-1 protease, pepsin) | Inhibition | nih.gov |
| Guanidine hydrochloride | Recombinant human protein disulfide isomerase (rhPDI) | Inhibition | nih.gov |
| Guanidine derivatives | Leishmania cysteine proteases | Inhibition | mdpi.com |
| Guanidine-substituted diphenylurea | Coronavirus nsp15 endoribonuclease | Inhibition | biorxiv.orgresearchgate.net |
| (Bis)guanidine derivatives | α2-adrenoceptors | Antagonism | nih.gov |
| Argininamide-type antagonists | Neuropeptide Y (NPY) Y2 receptor | Antagonism | uni-regensburg.de |
| Diarylguanidine derivatives | NMDA receptor (phencyclidine site) | Binding | researchgate.net |
| Cyclic arylguanidine derivatives | 5-HT6 receptor | Binding | mdpi.com |
Structure-Activity Relationship (SAR) Studies at the Molecular Level
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. ethernet.edu.et For guanidine-containing compounds, SAR studies often focus on modifications of the guanidine group itself, the aromatic substituents, and the linkers connecting different parts of the molecule.
Correlating Structural Modifications with Mechanistic Effects
Systematic structural modifications allow researchers to probe the specific interactions that govern a molecule's biological effect. For this compound and related compounds, several key structural features can be varied to understand their impact on molecular mechanisms.
The Guanidine Moiety: The basicity of the guanidine group is a critical factor. The introduction of electron-withdrawing groups, such as in acylguanidines, can decrease the pKa by several orders of magnitude. uni-regensburg.de This modification can be used to fine-tune the electrostatic interactions with biological targets and improve pharmacokinetic properties. For instance, in the context of NPY Y2 receptor antagonists, acylguanidine derivatives were synthesized to reduce lipophilicity and basicity while aiming to preserve binding affinity. uni-regensburg.de The geometry of the guanidine group and the presence of substituents on the nitrogen atoms also strongly influence its basicity and, consequently, its interaction with target molecules. ineosopen.org
Aromatic Substituents: The nature and position of substituents on the phenyl ring can have a profound effect on activity. In a series of benzyl (B1604629) and phenyl guanidine derivatives with antibacterial activity, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed the highest potency. mdpi.com This highlights the importance of electronic and steric factors of the substituents in determining biological efficacy. For diarylpyrimidine non-nucleoside reverse transcriptase inhibitors, SAR analysis indicated that smaller or more flexible groups in the linker between the pyrimidine (B1678525) and the aryl ring enhanced anti-HIV-1 activity. ijpsonline.com
Cyclic vs. Acyclic Guanidines: The conformation of the guanidine group can be constrained by incorporating it into a cyclic system, such as a 2-aminoimidazoline or 2-amino-1,4,5,6-tetrahydropyrimidine. researchgate.netnih.gov These cyclic analogs often exhibit different binding affinities and selectivities compared to their acyclic counterparts. For example, 2-aminoimidazoline derivatives generally displayed higher affinities for α2-adrenoceptors than the corresponding guanidine analogues. nih.gov Computational and biophysical studies on bis-dicationic compounds revealed that bis-2-aminoimidazolinium systems were optimal for binding to the DNA minor groove compared to bis-guanidiniums. researchgate.net
The table below provides examples of structural modifications and their observed effects on the mechanistic interactions of guanidine-containing compounds.
| Structural Modification | Compound Class | Mechanistic Effect | Reference |
| Acylation of guanidine group | NPY Y2 receptor antagonists | Reduced basicity, maintained receptor binding | uni-regensburg.de |
| Substitution on benzyloxy motif | Benzyl guanidine derivatives | Modulated antibacterial potency | mdpi.com |
| Incorporation into a cyclic system (2-aminoimidazoline) | α2-adrenoceptor antagonists | Increased receptor affinity compared to acyclic guanidines | nih.gov |
| Variation of dicationic head group | DNA minor groove binders | Altered DNA binding strength (bis-2-aminoimidazolinium > bis-guanidinium) | researchgate.net |
| Substitution on aryl ring of 2-(arylimino)imidazolidines | Guanidine-containing compounds | Correlated with changes in aqueous pKa | nih.gov |
Investigation of Cellular Mechanisms (in vitro, non-human, pre-clinical)
In vitro studies using cell cultures are essential for elucidating the cellular mechanisms through which a compound exerts its effects. These studies can reveal how a compound influences cell signaling pathways, induces cell death, or alters other cellular processes.
Cellular Signaling Pathway Modulation
Cellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, ultimately controlling various cellular functions. The modulation of these pathways is a key mechanism for many therapeutic agents.
Guanidine-containing compounds have been shown to modulate several signaling pathways. For instance, inhibitors of the Mitogen-Activated Protein Kinase (MAPK) pathway have been investigated for their potential in treating inflammatory diseases. nih.gov The MAPK family, which includes ERK, JNK, and p38, is involved in transducing signals from a wide range of extracellular stimuli, including cytokines and bacterial antigens. nih.gov The activation of the p38 MAPK pathway, for example, leads to an increased expression of pro-inflammatory cytokines like TNF-α and IL-6. nih.gov
In the context of cancer, the antiproliferative activity of certain compounds is often linked to their ability to interfere with specific signaling pathways. A study on quinone-benzocaine hybrid molecules found that a particularly potent compound exhibited significant binding to JNK3 in silico, suggesting a potential mechanism for its anticancer effects. acs.org
Furthermore, the glucocorticoid receptor (GR) and mineralocorticoid receptor (MR) are ligand-activated transcription factors that can be differentially modulated by various signaling pathways. Studies have shown that activators of specific intracellular signaling pathways can discriminate between GR- and MR-mediated transactivation. nih.gov For example, the protein kinase G activator sodium nitroprusside was found to stimulate only GR-mediated transactivation. nih.gov
The table below lists signaling pathways and molecules that have been shown to be modulated by guanidine-related compounds or are relevant to their mechanism of action.
| Signaling Pathway/Molecule | Modulating Agent/Context | Cellular Effect | Reference |
| MAPK/p38 pathway | MAPK inhibitors | Reduction in pro-inflammatory cytokine synthesis | nih.gov |
| JNK3 | Quinone-benzocaine hybrid molecules | Potential mechanism for antiproliferative activity | acs.org |
| Glucocorticoid Receptor (GR) signaling | Sodium nitroprusside (PKG activator) | Selective stimulation of GR-mediated transactivation | nih.gov |
| Type I Interferon (IFN-I) | Guanidine-based coronavirus inhibitor (EPB-113) | Subtle boosting of IFN-I, contributing to antiviral effect | researchgate.net |
Induction of Apoptosis and Cell Cycle Modulation (mechanistic studies)
There is a lack of specific research data detailing the mechanisms by which this compound may induce apoptosis or modulate the cell cycle. While the broader class of guanidinium-containing compounds has been investigated for anticancer properties, which often involve the induction of programmed cell death (apoptosis) and interference with the cell division cycle, studies focusing explicitly on the 2-aminophenyl substituted variant are not present in the available scientific literature.
General mechanisms for other guanidine compounds involve interactions with cellular targets that can lead to cell cycle arrest at various checkpoints (e.g., G1/S or G2/M) or the activation of intrinsic or extrinsic apoptotic pathways. However, without direct experimental evidence, it is not possible to attribute these mechanisms to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
